molecular formula C22H16ClFN4O3 B11417808 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11417808
M. Wt: 438.8 g/mol
InChI Key: LRPBXKAAQSJZCS-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with a 4-chlorophenylmethyl group and a 4-fluorophenylacetamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the 4-Chlorophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

    Attachment of the 4-Fluorophenylacetamide Group: This can be accomplished through an amide coupling reaction using 4-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrido[2,3-d]pyrimidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound may influence cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide
  • 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both 4-chlorophenylmethyl and 4-fluorophenylacetamide groups may enhance its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)18-2-1-11-25-20(18)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChI Key

LRPBXKAAQSJZCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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